molecular formula C16H19ClN4O B7353460 6-[[(2S)-2-[(4-chlorophenoxy)methyl]pyrrolidin-1-yl]methyl]pyridazin-3-amine

6-[[(2S)-2-[(4-chlorophenoxy)methyl]pyrrolidin-1-yl]methyl]pyridazin-3-amine

Cat. No. B7353460
M. Wt: 318.80 g/mol
InChI Key: QIKWRFJMDWBNLQ-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[[(2S)-2-[(4-chlorophenoxy)methyl]pyrrolidin-1-yl]methyl]pyridazin-3-amine is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound is also known as GSK962040 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism of Action

The mechanism of action of GSK962040 involves the selective inhibition of the P2X7 receptor. This receptor is activated by extracellular ATP and plays a crucial role in the regulation of immune responses and inflammation. By inhibiting the activation of this receptor, GSK962040 could potentially reduce inflammation and improve immune function.
Biochemical and Physiological Effects:
Studies have shown that GSK962040 has a range of biochemical and physiological effects. In addition to its role as a P2X7 receptor antagonist, it has also been shown to have analgesic effects and to improve cognitive function in animal models. Furthermore, GSK962040 has been shown to reduce the production of pro-inflammatory cytokines, which could have significant implications for the treatment of inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of GSK962040 is its selectivity for the P2X7 receptor. This makes it a valuable tool for studying the role of this receptor in various biological processes. However, one limitation of GSK962040 is that it has relatively low potency compared to other P2X7 receptor antagonists. This could limit its usefulness in certain experiments.

Future Directions

There are several future directions for research on GSK962040. One area of interest is its potential as a therapeutic agent for various inflammatory disorders. Another area of research is its role in the regulation of immune responses and the potential for its use in immunotherapy. Additionally, further studies are needed to fully understand the biochemical and physiological effects of GSK962040 and its potential applications in scientific research.

Synthesis Methods

The synthesis of GSK962040 involves a multi-step process that includes the reaction of 4-chlorobenzylamine with 2-bromoethylpyrrolidine, followed by the reaction of the resulting product with 3-amino-6-chloropyridazine. The final product is obtained after purification and characterization using various analytical techniques.

Scientific Research Applications

GSK962040 has been studied extensively for its potential applications in scientific research. One of the main areas of research has been its role as a selective antagonist of the P2X7 receptor. The P2X7 receptor is a ligand-gated ion channel that plays a crucial role in immune responses and inflammation. GSK962040 has been shown to inhibit the activation of the P2X7 receptor, which could have significant implications for the treatment of various inflammatory disorders.

properties

IUPAC Name

6-[[(2S)-2-[(4-chlorophenoxy)methyl]pyrrolidin-1-yl]methyl]pyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O/c17-12-3-6-15(7-4-12)22-11-14-2-1-9-21(14)10-13-5-8-16(18)20-19-13/h3-8,14H,1-2,9-11H2,(H2,18,20)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIKWRFJMDWBNLQ-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=NN=C(C=C2)N)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)CC2=NN=C(C=C2)N)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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